molecular formula C15H17BrFNO4 B2836193 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 2138556-49-5

4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2836193
CAS No.: 2138556-49-5
M. Wt: 374.206
InChI Key: TZZWDRFBNBPFBW-UHFFFAOYSA-N
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Description

4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amine group, a fluorine atom, and an indene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the carboxylation of the indene ring to form the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted indene derivatives, while deprotection reactions yield the free amine form of the compound .

Scientific Research Applications

4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the Boc-protected amine and the fluorine atom can influence its binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but lacks the Boc protection.

    4-chloro-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure with chlorine instead of bromine.

    4-bromo-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but lacks the fluorine atom.

Uniqueness

The unique combination of the bromine, Boc-protected amine, and fluorine atoms in 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrFNO4/c1-14(2,3)22-13(21)18-15(12(19)20)7-6-8-9(15)4-5-10(17)11(8)16/h4-5H,6-7H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWDRFBNBPFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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